3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL
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Overview
Description
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL is a synthetic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the indazole core through cyclization reactions. The piperidine moiety is introduced via nucleophilic substitution reactions.
Formation of Indazole Core: The indazole core can be synthesized using transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation.
Introduction of Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the hexyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce byproducts. This can include the use of continuous flow reactors and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the indazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share a similar core structure but differ in their substituents.
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidine itself and its N-substituted derivatives.
Uniqueness
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL is unique due to the combination of the indazole core and the piperidine moiety, which imparts specific biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
CAS No. |
89443-64-1 |
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Molecular Formula |
C18H28N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(6-piperidin-1-ylhexylamino)-1H-indazol-5-ol |
InChI |
InChI=1S/C18H28N4O/c23-15-8-9-17-16(14-15)18(21-20-17)19-10-4-1-2-5-11-22-12-6-3-7-13-22/h8-9,14,23H,1-7,10-13H2,(H2,19,20,21) |
InChI Key |
WCGALCNGJJLVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCCNC2=NNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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